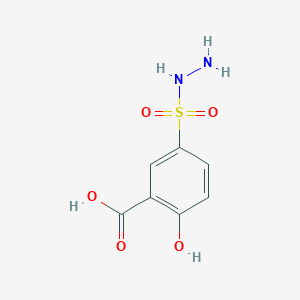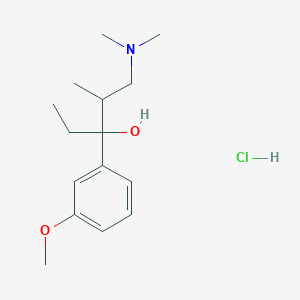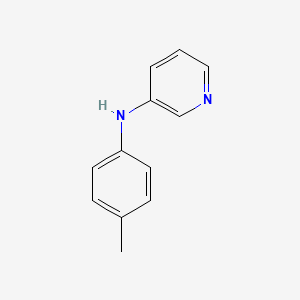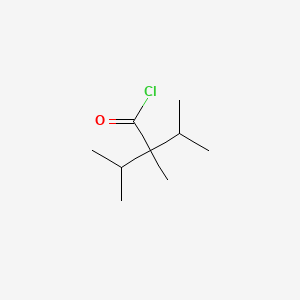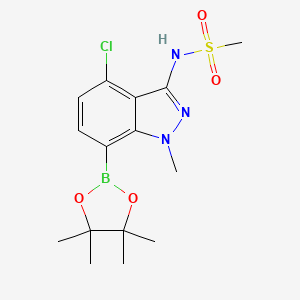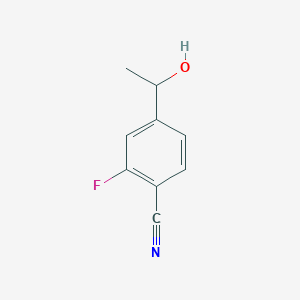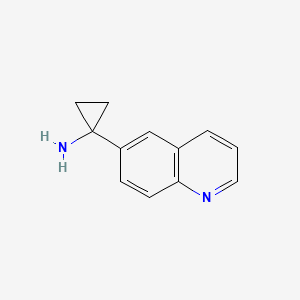
1-(Quinolin-6-yl)cyclopropan-1-amine
Vue d'ensemble
Description
1-(6-Quinolinyl)Cyclopropanamine is a chemical compound that features a cyclopropane ring attached to a quinoline moiety. Quinoline is a nitrogen-containing heterocycle known for its wide range of applications in medicinal and industrial chemistry. The unique structure of 1-(6-quinolinyl)cyclopropanamine makes it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-quinolinyl)cyclopropanamine typically involves the cyclopropanation of quinoline derivatives. One common method includes the reaction of quinoline with cyclopropylamine under specific conditions. The reaction may require catalysts such as palladium or copper to facilitate the cyclopropanation process. Solvents like toluene or acetonitrile are often used, and the reaction is typically carried out under reflux conditions .
Industrial Production Methods: Industrial production of 1-(6-quinolinyl)cyclopropanamine may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more environmentally friendly by reducing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(6-Quinolinyl)Cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The amine group in the cyclopropane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted cyclopropanamine derivatives.
Applications De Recherche Scientifique
1-(6-Quinolinyl)Cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1-(6-quinolinyl)cyclopropanamine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Quinoline: A nitrogen-containing heterocycle with various medicinal applications.
Cyclopropanamine: A simple cyclopropane derivative with an amine group.
Quinoline N-oxide: An oxidized form of quinoline with different chemical properties.
Uniqueness: 1-(6-Quinolinyl)Cyclopropanamine is unique due to the combination of the quinoline and cyclopropane moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
1313726-10-1 |
|---|---|
Formule moléculaire |
C12H12N2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
1-quinolin-6-ylcyclopropan-1-amine |
InChI |
InChI=1S/C12H12N2/c13-12(5-6-12)10-3-4-11-9(8-10)2-1-7-14-11/h1-4,7-8H,5-6,13H2 |
Clé InChI |
ZFOTUWRNOLDZFA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC3=C(C=C2)N=CC=C3)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
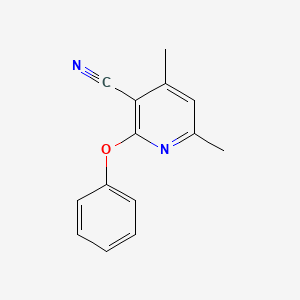
![2-[(Chloromethoxy)methyl]thiophene](/img/structure/B8765194.png)
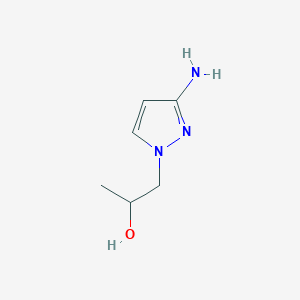
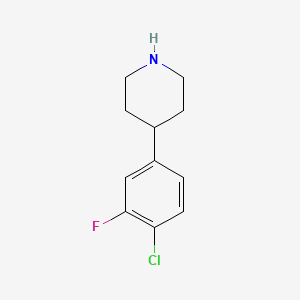
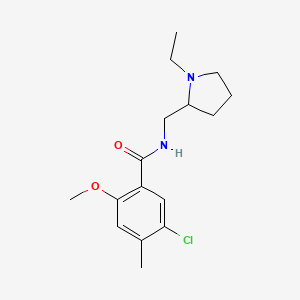
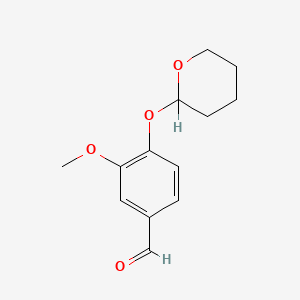
![1H-Benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B8765231.png)
